molecular formula C10H10N2O B1405806 3-Amino-2-(1H-pyrrol-1-yl)phenol CAS No. 137352-66-0

3-Amino-2-(1H-pyrrol-1-yl)phenol

Cat. No. B1405806
CAS RN: 137352-66-0
M. Wt: 174.2 g/mol
InChI Key: RSLRNBIIZZKKOY-UHFFFAOYSA-N
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Description

“3-Amino-2-(1H-pyrrol-1-yl)phenol” is a compound that contains a pyrrole ring, which is a five-membered aromatic heterocycle . Pyrrole is known to be a biologically active scaffold possessing diverse activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Synthesis Analysis

Pyrrole synthesis involves various methods. One of the common methods is the Paal-Knorr pyrrole condensation, which allows the synthesis of N-substituted pyrroles under mild reaction conditions . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles . A Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles .


Chemical Reactions Analysis

Pyrrole-containing compounds are known to undergo various chemical reactions. For instance, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles . Michael addition of pyrrole with electrophilic olefins can afford N-alkylpyrroles .

Scientific Research Applications

Antifungal Applications

Compounds derived from pyrrole, such as enaminones, have been studied for their antifungal effects against various strains of Candida species. It’s plausible that 3-Amino-2-(1H-pyrrol-1-yl)phenol could serve as a precursor or a component in synthesizing compounds with similar antifungal properties .

Synthesis of Indolizines

Pyrrole-based enaminones can be used to synthesize indolizines, a class of nitrogen-containing heterocycles, which have shown potential in various biological activities including antifungal effects. The compound may be utilized in the synthesis process or as a structural analog .

Conductive Polymer Nanocomposites

The compound could potentially be involved in the fabrication of biosensors using conductive polymer nanocomposites. This application involves the polymerization of related pyrrole-based monomers onto electrodes for sensor development .

Chemical Education

Due to its interesting structure and reactivity, this compound could be used in educational settings to demonstrate various chemical reactions and synthesis techniques to students.

Molecules | Free Full-Text | Pyrrole-Based Enaminones as Building … 用单壁碳纳米管导电聚合物纳米复合材料修饰的 …

Future Directions

Pyrrole-containing compounds are considered a potential source of biologically active compounds . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . This suggests that “3-Amino-2-(1H-pyrrol-1-yl)phenol” and similar compounds could have promising future directions in medicinal chemistry and drug discovery.

properties

IUPAC Name

3-amino-2-pyrrol-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-8-4-3-5-9(13)10(8)12-6-1-2-7-12/h1-7,13H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLRNBIIZZKKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=CC=C2O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-(1H-pyrrol-1-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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